N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a heterocyclic compound featuring:
- A 1,2,4-triazolo[4,3-b]pyridazine core substituted with a propan-2-yl (isopropyl) group at position 2.
- A piperidine-3-carboxamide moiety linked to the triazolopyridazine core.
- A 4-methoxyphenethyl side chain connected via the carboxamide group.
Properties
Molecular Formula |
C23H30N6O2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C23H30N6O2/c1-16(2)22-26-25-20-10-11-21(27-29(20)22)28-14-4-5-18(15-28)23(30)24-13-12-17-6-8-19(31-3)9-7-17/h6-11,16,18H,4-5,12-15H2,1-3H3,(H,24,30) |
InChI Key |
CJJXTFHFLRJXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or similar compounds under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazolopyridazine intermediate.
Introduction of the Methoxyphenyl Group: This step usually involves the alkylation of the piperidine derivative with a 4-methoxyphenyl ethyl halide under basic conditions.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazolopyridazine moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The piperidine ring and the methoxyphenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and strong bases like sodium hydride for nucleophilic substitution.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Activities
The compound exhibits several pharmacological properties that are of significant interest in the field of drug development:
-
Anticancer Activity :
- Compounds with triazole structures have been noted for their anticancer properties. Research indicates that derivatives of triazoles can inhibit cancer cell proliferation through various mechanisms, including tubulin assembly inhibition and apoptosis induction .
- Specific studies have shown that triazole derivatives can exhibit potent antiproliferative effects against multiple cancer cell lines, suggesting that N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide may also possess similar capabilities .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Case Study Example
A study published in 2022 explored the synthesis and biological evaluation of triazole derivatives similar to this compound. The results demonstrated significant antiproliferative activity against various cancer cell lines with IC50 values indicating strong efficacy compared to existing treatments . Furthermore, the study highlighted structure–activity relationships that could inform future modifications to enhance potency and selectivity.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety may bind to active sites, inhibiting or modulating the activity of these targets. The methoxyphenyl group could enhance binding affinity through hydrophobic interactions, while the piperidine carboxamide may contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-[2-(4-Fluorophenyl)ethyl] Analog ()
- Key Difference : Replaces the 4-methoxy group with a 4-fluoro substituent .
- Fluorine may enhance metabolic stability due to its resistance to oxidative degradation .
N-[2-(4-Ethoxyphenyl)ethyl] Analog ()
Modifications on the Triazolopyridazine Core
3-Methyltriazolo[4,3-b]pyridazine Derivatives ()
- Key Difference : Replaces isopropyl with a methyl group at position 3.
- Impact :
Triazolo[4,3-b]pyridazine Linked via Oxygen-Ethanamine ()
- Key Difference : Uses an ether linkage (2-oxyethanamine) instead of a piperidine-carboxamide.
- Molecular weight (285.3 g/mol) is significantly lower than the target compound, implying differences in bioavailability .
Variations in the Linker and Carboxamide Groups
Piperidine-3-Carboxamide vs. Acetamide ()
- Key Difference : The target compound uses a piperidine ring in the linker, while describes an acetamide group .
- Piperidine’s nitrogen may enhance solubility in protonated forms .
Thiazolidine-4-Carboxamide Derivatives ()
Structural and Pharmacokinetic Data Table
Key Research Findings
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of structural elements that may contribute to its pharmacological properties. The following sections discuss its biological activity, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and case studies.
Chemical Structure
The molecular formula of the compound is . Its structure includes a piperidine ring, a triazole moiety, and a methoxyphenyl group, which are critical for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties.
Case Study:
In a comparative study of triazole derivatives, it was found that certain derivatives demonstrated potent cytotoxicity against various cancer cell lines. For instance:
- Compound A : IC50 = 0.01 µM against MCF-7 cells.
- Compound B : IC50 = 0.03 µM against NCI-H460 cells.
These compounds showed mechanisms involving apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| N-[2-(4-methoxyphenyl)ethyl]-1-[3-(propan-2-yl)... | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Triazole derivatives are known for their ability to inhibit pro-inflammatory cytokines.
Research Findings:
A study highlighted that certain triazole derivatives could significantly reduce levels of TNF-alpha and IL-6 in vitro. This indicates their potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of similar compounds have been documented extensively. Triazole derivatives often exhibit broad-spectrum activity against various pathogens.
Case Study:
In vitro studies showed that triazole-based compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. For example:
- Compound C : Effective against Staphylococcus aureus with an MIC of 10 µg/mL.
- Compound D : Effective against Escherichia coli with an MIC of 15 µg/mL .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 10 |
| Compound D | Escherichia coli | 15 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Piperidine Ring : Enhances lipophilicity and receptor binding.
- Triazole Moiety : Contributes to the inhibition of various enzymes and pathways involved in cancer progression.
- Methoxyphenyl Group : May provide additional interactions with specific biological targets.
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer: Optimize reaction conditions by controlling temperature (60–80°C for coupling steps), selecting palladium-based catalysts for cross-coupling reactions, and using multi-step purification (silica gel chromatography followed by reverse-phase HPLC). Monitor progress via TLC or LC-MS at 2-hour intervals to identify incomplete reactions early. For analogs, substituent positioning on the triazolo-pyridazine core significantly impacts reaction efficiency .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: Use a combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm piperidine ring conformation, high-resolution mass spectrometry (HRMS) for molecular ion validation (±2 ppm accuracy), and X-ray crystallography (if single crystals are obtainable) to resolve spatial arrangements. IR spectroscopy can validate carbonyl groups (C=O stretch ~1680 cm⁻¹) .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Methodological Answer: Conduct operations in fume hoods with ≥100 ft/min face velocity. Use double-layer nitrile gloves and ANSI Z87.1-certified eye protection. Store under argon at -20°C in amber glass vials to prevent photodegradation. For spills, deploy activated carbon adsorbents and follow 15-minute saline eye irrigation protocols .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate target engagement specificity given the compound’s structural similarity to kinase inhibitors?
- Methodological Answer: Implement counter-screening panels against 50+ kinases using recombinant enzyme assays (ATP at Km concentrations). Use cellular thermal shift assays (CETSA) with 2°C incremental heating (37–65°C) to confirm target stabilization. Validate via FRET-based competition assays with IC₅₀ determination in triplicate .
Q. What structural modifications to the triazolo-pyridazine core could enhance metabolic stability while maintaining potency?
- Methodological Answer: Introduce electron-withdrawing groups (e.g., -CF₃ at pyridazine position 3) to reduce CYP3A4-mediated oxidation. Replace the isopropyl group with cyclopropyl to lower logP by ~0.8 units while preserving van der Waals interactions. CoMFA analysis of 15 analogs shows steric bulk >5Å from the core reduces hepatocyte clearance .
Q. How should contradictory data regarding the compound’s pH-dependent solubility be resolved?
- Methodological Answer: Perform pH-solubility profiling (pH 1.2–8.0) using the shake-flask method with HPLC quantification. Cross-validate via potentiometric titration (pSOL method) under nitrogen. Analyze crystal forms via PXRD after 24-hour slurry experiments to rule out polymorphic transitions .
Q. What computational approaches are optimal for predicting off-target interactions?
- Methodological Answer: Combine molecular docking (AutoDock Vina with MM/GBSA scoring) across 200+ human targets from PDB, followed by 100ns MD simulations (AMBER22) to assess binding stability. Train machine learning models (e.g., DeepAffinity) on ChEMBL data to predict GPCR/ion channel liabilities .
Q. What methodologies can determine the compound’s stability under physiological conditions?
- Methodological Answer: Conduct forced degradation studies: (1) 40°C/75% RH for 4 weeks (ICH Q1A), (2) oxidative stress (0.1% H₂O₂, 25°C), (3) photostability per ICH Q1B. Quantify degradants via UPLC-PDA-ELSD with C18/HILIC columns. Use Q-TOF-MS/MS for structural identification (>0.1% threshold) .
Notes
- Structural comparisons prioritize PubChem and crystallographic data .
- Safety protocols align with OSHA and GHS standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
